2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane
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Overview
Description
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane is an organic compound characterized by its unique benzocycloheptane structure. This compound features two methoxy groups, a hydroxy group, and a methylamino group attached to a benzocycloheptane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzocycloheptane Ring: The initial step involves the cyclization of a suitable precursor to form the benzocycloheptane ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Amination: The methylamino group can be introduced through amination reactions, typically using methylamine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of substituted benzocycloheptane derivatives.
Scientific Research Applications
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-4-hydroxybenzaldehyde: Shares similar functional groups but lacks the benzocycloheptane ring.
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Contains similar methoxy and hydroxy groups but has a different core structure.
Uniqueness
2,3-Dimethoxy-4-hydroxy-6-methylaminobenzocycloheptane is unique due to its benzocycloheptane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures.
Properties
CAS No. |
50823-53-5 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2,3-dimethoxy-6-(methylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-4-ol |
InChI |
InChI=1S/C14H21NO3/c1-15-10-6-4-5-9-7-12(17-2)14(18-3)13(16)11(9)8-10/h7,10,15-16H,4-6,8H2,1-3H3 |
InChI Key |
GEGALNXYLADKIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=CC(=C(C(=C2C1)O)OC)OC |
Origin of Product |
United States |
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